molecular formula C15H24N2O2 B4666169 N-(sec-butyl)-N'-[1-(3-ethoxyphenyl)ethyl]urea

N-(sec-butyl)-N'-[1-(3-ethoxyphenyl)ethyl]urea

Cat. No.: B4666169
M. Wt: 264.36 g/mol
InChI Key: HQKTXZNKJMTMFP-UHFFFAOYSA-N
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Description

N-(sec-butyl)-N’-[1-(3-ethoxyphenyl)ethyl]urea: is an organic compound that belongs to the class of ureas Ureas are characterized by the presence of a carbonyl group attached to two amine groups This particular compound features a sec-butyl group and a 1-(3-ethoxyphenyl)ethyl group attached to the nitrogen atoms of the urea moiety

Properties

IUPAC Name

1-butan-2-yl-3-[1-(3-ethoxyphenyl)ethyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O2/c1-5-11(3)16-15(18)17-12(4)13-8-7-9-14(10-13)19-6-2/h7-12H,5-6H2,1-4H3,(H2,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQKTXZNKJMTMFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)NC(C)C1=CC(=CC=C1)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(sec-butyl)-N’-[1-(3-ethoxyphenyl)ethyl]urea typically involves the reaction of sec-butylamine with 1-(3-ethoxyphenyl)ethyl isocyanate . The reaction is carried out under controlled conditions to ensure the formation of the desired urea compound. The general reaction scheme is as follows:

sec-butylamine+1-(3-ethoxyphenyl)ethyl isocyanateN-(sec-butyl)-N’-[1-(3-ethoxyphenyl)ethyl]urea\text{sec-butylamine} + \text{1-(3-ethoxyphenyl)ethyl isocyanate} \rightarrow \text{N-(sec-butyl)-N'-[1-(3-ethoxyphenyl)ethyl]urea} sec-butylamine+1-(3-ethoxyphenyl)ethyl isocyanate→N-(sec-butyl)-N’-[1-(3-ethoxyphenyl)ethyl]urea

The reaction is usually performed in an inert solvent such as dichloromethane or tetrahydrofuran, and the temperature is maintained at room temperature to slightly elevated temperatures to facilitate the reaction.

Industrial Production Methods

Industrial production of N-(sec-butyl)-N’-[1-(3-ethoxyphenyl)ethyl]urea follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-(sec-butyl)-N’-[1-(3-ethoxyphenyl)ethyl]urea: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can participate in substitution reactions where one of the groups attached to the nitrogen atoms is replaced by another group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions often involve nucleophiles such as halides, alkoxides, or amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction may produce primary or secondary amines.

Scientific Research Applications

N-(sec-butyl)-N’-[1-(3-ethoxyphenyl)ethyl]urea: has several scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(sec-butyl)-N’-[1-(3-ethoxyphenyl)ethyl]urea depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved can vary based on the specific context and application.

Comparison with Similar Compounds

N-(sec-butyl)-N’-[1-(3-ethoxyphenyl)ethyl]urea: can be compared with other urea derivatives, such as:

  • N,N’-diethylurea
  • N,N’-diphenylurea
  • N-(tert-butyl)-N’-[1-(3-methoxyphenyl)ethyl]urea

These compounds share similar structural features but differ in the substituents attached to the nitrogen atoms. The unique combination of sec-butyl and 1-(3-ethoxyphenyl)ethyl groups in N-(sec-butyl)-N’-[1-(3-ethoxyphenyl)ethyl]urea imparts distinct chemical and physical properties, making it suitable for specific applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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